3-(Bencenosulfonil)-4-(4-etilpiperazin-1-il)-6-metoxquinolina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

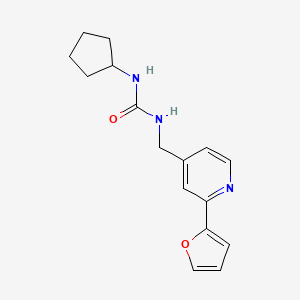

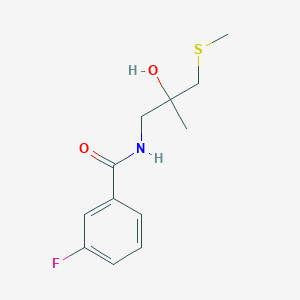

3-(Benzenesulfonyl)-4-(4-ethylpiperazin-1-yl)-6-methoxyquinoline is a useful research compound. Its molecular formula is C22H25N3O3S and its molecular weight is 411.52. The purity is usually 95%.

BenchChem offers high-quality 3-(Benzenesulfonyl)-4-(4-ethylpiperazin-1-yl)-6-methoxyquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Benzenesulfonyl)-4-(4-ethylpiperazin-1-yl)-6-methoxyquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad Anticancerígena

Los derivados de la bencensulfonamida se han investigado por su potencial como agentes anticancerígenos. Los investigadores han explorado sus efectos en líneas celulares cancerosas, incluyendo el cáncer de mama, pulmón y colon. Estos compuestos a menudo interfieren con la proliferación celular, inducen la apoptosis (muerte celular programada) e inhiben el crecimiento tumoral. Los mecanismos de acción implican la interrupción de la progresión del ciclo celular y la interferencia con las vías de señalización .

Propiedades Antiinflamatorias

La inflamación juega un papel crucial en diversas enfermedades, desde trastornos autoinmunes hasta afecciones neurodegenerativas. Los derivados de la bencensulfonamida han demostrado ser prometedores como agentes antiinflamatorios. Modulan los mediadores inflamatorios, como las citocinas y las prostaglandinas, y pueden ser útiles en el manejo de enfermedades inflamatorias crónicas .

Efectos Antibacterianos y Antifúngicos

Algunos estudios han explorado las actividades antibacterianas y antifúngicas de los compuestos de bencensulfonamida. Estos derivados exhiben efectos inhibitorios contra bacterias Gram-positivas y Gram-negativas. Su modo de acción implica la interrupción de las membranas celulares bacterianas o la interferencia con las vías metabólicas esenciales. Además, pueden combatir infecciones fúngicas al atacar enzimas específicas .

Inhibición de la Anhidrasa Carbónica

Las bencensulfonamidas son conocidas inhibidoras de la anhidrasa carbónica. Las anhidrasas carbónicas juegan un papel en el mantenimiento del equilibrio ácido-base y están involucradas en procesos como el transporte de bicarbonato. La inhibición de estas enzimas puede tener implicaciones terapéuticas, como en el tratamiento del glaucoma o como diuréticos .

Potencial como Sondas Fluorescentes

Los investigadores han explorado el uso de derivados de la bencensulfonamida como sondas fluorescentes. Estos compuestos pueden unirse selectivamente a proteínas o estructuras celulares específicas, emitiendo fluorescencia al unirse. Estas sondas son herramientas valiosas para estudiar procesos celulares, localización de proteínas y sistemas de administración de fármacos .

Quelación de Iones Metálicos

Las bencensulfonamidas pueden actuar como ligandos para los iones metálicos. Forman complejos estables con metales de transición, lantánidos y otros iones metálicos. Estos complejos encuentran aplicaciones en catálisis, imagenología y terapias basadas en metales. Por ejemplo, pueden mejorar la eficacia de los fármacos anticancerígenos basados en metales .

Propiedades

IUPAC Name |

3-(benzenesulfonyl)-4-(4-ethylpiperazin-1-yl)-6-methoxyquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O3S/c1-3-24-11-13-25(14-12-24)22-19-15-17(28-2)9-10-20(19)23-16-21(22)29(26,27)18-7-5-4-6-8-18/h4-10,15-16H,3,11-14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULIFBKPSGDOCSR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-2-(5-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2358102.png)

![4-(4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)benzonitrile](/img/structure/B2358105.png)

![Tert-butyl 3-[3-(4-methoxyphenyl)azepane-1-carbonyl]piperidine-1-carboxylate](/img/structure/B2358107.png)

![7-(4-methoxyphenyl)-2,5-dimethyl-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2358113.png)

![2-(4-chlorophenoxy)-N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2358115.png)

![N-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)-4-morpholinecarboxamide](/img/structure/B2358118.png)

![1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B2358121.png)